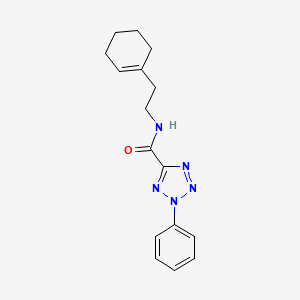

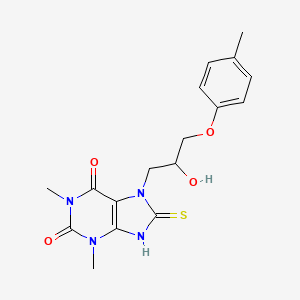

2,6-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic molecule that may have potential applications in various fields, including medicinal chemistry and imaging. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that start from basic aromatic acids such as 2,6-difluorobenzoic acid. For instance, the synthesis of a PET imaging agent mentioned in the first paper involves a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a 1% overall chemical yield . This suggests that the synthesis of complex benzamide derivatives can be challenging and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring that is often substituted with various functional groups. In the case of the compound in the first paper, the presence of a pyrazolo[3,4-b]pyridine moiety and a propylsulfonamidio group indicates a complex molecular architecture that could influence the compound's binding affinity and selectivity .

Chemical Reactions Analysis

Chemical reactions involving benzamide derivatives can be quite diverse. The first paper describes a desmethylation reaction using TMSCl/NaI to obtain a precursor for radiolabeling . This indicates that the compound can undergo further chemical transformations, which could be useful in the synthesis or modification of the subject compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can affect the compound's lipophilicity and metabolic stability. The specific activities and yields mentioned in the first paper, such as 370-740 GBq/µmol specific activity at EOB, provide an indication of the efficiency of the radiolabeling process and the potential for high-resolution imaging . These properties are crucial for the application of such compounds in medical imaging.

Scientific Research Applications

Potential PET Agent for Imaging in Cancer

A study involved the synthesis of a related compound, aimed at developing a new potential PET agent for imaging B-Raf(V600E) in cancers. This research underscores the compound's utility in enhancing cancer diagnostic techniques through imaging, offering insights into tumor biology and treatment efficacy (Wang et al., 2013).

Intermolecular Interactions and Molecular Solids

Another research focused on the synthesis of energetic multi-component molecular solids, investigating strong hydrogen bonds and weak intermolecular interactions. Although it primarily examined tetrafluoroterephthalic acid and various aza compounds, the methodologies and findings offer a framework for understanding how such compounds can be engineered for specific molecular assemblies, which could be extrapolated to the synthesis and analysis of compounds like 2,6-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide (Wang et al., 2014).

Anticancer and Anti-Inflammatory Applications

Research on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, emphasizing the utility of such compounds in developing therapeutic agents. This study showcases the compound's relevance in creating drugs with dual functionalities, particularly in cancer and inflammation treatment strategies (Rahmouni et al., 2016).

Antimicrobial and Antiviral Potentials

A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable anti-avian influenza virus activity. This research highlights the potential of similar compounds in the treatment of viral infections, offering a pathway for the development of new antiviral agents (Hebishy et al., 2020).

Synthesis and Biological Activity in Heterocycles

Investigations into the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties explore the compound's utility in creating bioactive molecules. This research aids in understanding how such compounds can be synthesized and applied in developing therapeutics with specific biological activities (Vasylyev et al., 1999).

properties

IUPAC Name |

2,6-difluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2/c1-3-5-11-9-15(26)23-18(21-11)25-14(8-10(2)24-25)22-17(27)16-12(19)6-4-7-13(16)20/h4,6-9H,3,5H2,1-2H3,(H,22,27)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTQEWWBTRUSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)